molecular formula C13H14FN3O2 B1428517 N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine CAS No. 1354819-21-8

N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine

Cat. No. B1428517
M. Wt: 263.27 g/mol
InChI Key: UJPGZPKIUADKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2,4-dimethoxybenzylamine . This compound can be prepared by the reduction of 2,4-dimethoxybenzyaldoxime with sodium bis(2-methoxyethoxy)aluminum hydride . The resulting amine can then be acetylated to give the desired product .

Scientific Research Applications

1. Platinum(II) Complex Containing N-(Bis(-2,4-Dimethoxybenzyl)Carbamothioyl)-4-Methylbenzamide Ligand

  • Application Summary : This compound is used in the synthesis of a new complex of Pt(II). The ligands in the cis-conformation attach to the platinum center and the complex has a slightly distorted square-planar geometry .
  • Methods of Application : The structure of the complex is determined by single crystal X-ray diffraction. It’s characterized by 1H, 13C, HMQC, COSY NMR and FTIR spectroscopic techniques .
  • Results : The molecular packing of the complex is mainly supported by the C–H⋯O hydrogen bond, the C–H⋯π interaction, and Pt⋯H nonclassical interactions . The antimicrobial activity of the free ligand and the Pt(II) complex is evaluated against various bacteria and fungal strains .

2. Fmoc-(Dmb)Gly-OH

  • Application Summary : Fmoc-(Dmb)Gly-OH is an amino acid derivative commonly used as a building block in peptide synthesis. It’s a protected amino acid that contains a fluoromethyl group and a 2,4-dimethoxybenzyl group attached to the amino group.
  • Methods of Application : This compound is used in Fmoc solid-phase peptide synthesis . It can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue and help promote cyclization of Gly-containing peptides .
  • Results : The use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .

3. N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine

  • Application Summary : This compound is a fluorinated thiazole derivative. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
  • Results : The specific results or outcomes obtained from the use of this compound are not readily available .

4. Fmoc-(Dmb)Gly-OH

  • Application Summary : This compound is an excellent reagent for enhancing synthetic efficiency of glycine-containing peptides . It prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .
  • Methods of Application : This compound is used in Fmoc solid-phase peptide synthesis . It can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue and help promote cyclization of Gly-containing peptides .
  • Results : The use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .

5. N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine

  • Application Summary : This compound is a fluorinated thiazole derivative. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
  • Results : The specific results or outcomes obtained from the use of this compound are not readily available .

6. Dmb - 2,4-Dimethoxybenzyl

  • Application Summary : Dmb is an acid-labile carboxamide protecting group used for the reversible backbone modification of peptides . It facilitates cyclization reactions and prevents aspartimide formation .
  • Methods of Application : Incorporation of Fmoc-Dmb amino acids or dipeptides (Fmoc-Xaa-DmbYaa-OH) during Fmoc-SPPS prevents aggregation and thus facilitates the elongation of the peptide .
  • Results : Unlike Hmb amino acids/dipeptides, Dmb derivatives cannot form benzo-oxazepinones during activation .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-18-11-4-3-9(12(5-11)19-2)6-15-13-16-7-10(14)8-17-13/h3-5,7-8H,6H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPGZPKIUADKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=C(C=N2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine

Synthesis routes and methods

Procedure details

2-Chloro-5-fluoropyrimidine (4.05 g, 30.6 mmol), 2,4-dimethoxybenzylamine (5.0 mL, 31 mmol) and triethylamine (3.72 g, 36.7 mmol) were stirred in ethanol (200 mL) and heated at 50° C. for 48 hours. The cooled reaction mixture was poured into water and extracted with ethyl ether (×2). The combined organic phase was dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by silica gel column chromatography (hexanes to ethyl acetate gradient elution) then triturated with ethyl ether:hexanes. The solid was collected by filtration and dried in vacuo to afford the title compound as a white solid (4.16 g).
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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